3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol

Description

Molecular Formula and Systematic Nomenclature

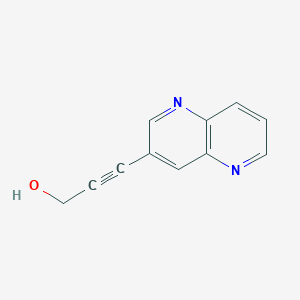

The compound 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol possesses the molecular formula C11H8N2O, indicating the presence of eleven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom. The monoisotopic mass has been determined to be 184.063663 atomic mass units, providing precise mass spectral identification capabilities. According to systematic nomenclature conventions, this compound can be designated by several equivalent names including 3-(1,5-Naphthyridin-3-yl)-2-propyn-1-ol and 2-Propyn-1-ol, 3-(1,5-naphthyridin-3-yl)-.

The structural framework incorporates a 1,5-naphthyridine core, which represents one of the six possible diazanaphthalene isomers where nitrogen atoms occupy positions 1 and 5 of the bicyclic aromatic system. The propargyl alcohol substituent extends from position 3 of the naphthyridine ring through a terminal alkyne linkage. This specific substitution pattern creates a molecule with distinct electronic properties due to the conjugation between the electron-deficient heterocyclic system and the acetylenic triple bond.

The compound has been assigned Chemical Abstracts Service registry number 1346446-91-0 and MDL number MFCD20487102, facilitating unambiguous identification in chemical databases. The Simplified Molecular Input Line Entry System representation appears as OCC#CC1=CN=C2C=CC=NC2=C1, providing a linear notation that captures the complete molecular connectivity.

| Property | Value |

|---|---|

| Molecular Formula | C11H8N2O |

| Molecular Weight | 184.198 g/mol |

| Monoisotopic Mass | 184.063663 g/mol |

| Chemical Abstracts Service Number | 1346446-91-0 |

| MDL Number | MFCD20487102 |

| ChemSpider Identification | 26323745 |

Properties

IUPAC Name |

3-(1,5-naphthyridin-3-yl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-6-2-3-9-7-11-10(13-8-9)4-1-5-12-11/h1,4-5,7-8,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSXJOBJORBUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C#CCO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Cyclization of Pyridine Derivatives

One prominent method involves the cyclization of suitably substituted pyridine precursors to form the 1,5-naphthyridine core, followed by functionalization at the 3-position with propargylic groups.

-

- Starting from 2, or 4-substituted pyridines, cyclization is achieved via intramolecular reactions facilitated by reagents such as phosphoryl chloride or polyphosphoric acid (PPA).

- The process often involves the formation of a dihydro-naphthyridine intermediate, which is subsequently oxidized to the aromatic naphthyridine.

Example :

- The synthesis of 1,5-naphthyridine derivatives via cyclocondensation of 2-aminopyridines with α,β-unsaturated carbonyl compounds under acidic conditions.

Sonogashira Coupling Followed by Cyclization

A sophisticated approach involves the use of the Sonogashira cross-coupling reaction to introduce the alkyne functionality at the 3-position, followed by cyclization to form the naphthyridine ring system.

-

- This method has been successfully employed in synthesizing tetrahydro-1,8-naphthyridine fragments, which serve as key intermediates for further functionalization into the target compound.

Once the naphthyridine core is constructed, the introduction of the propargylic alcohol group at the 3-position is achieved through nucleophilic addition or substitution reactions:

-

- Nucleophilic addition of acetylide ions to electrophilic centers on the heterocycle, often facilitated by metal catalysts such as copper or palladium.

-

- Hydroxylation of the alkyne moiety to form the prop-2-yn-1-ol group, typically via hydroboration-oxidation or similar oxidation protocols.

Representative Data Table of Preparation Methods

| Method Category | Starting Materials | Key Reactions | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of pyridine derivatives | 2-aminopyridines, α,β-unsaturated carbonyls | Intramolecular cyclization | Acidic conditions, PPA | High regioselectivity | Requires multiple steps |

| Sonogashira coupling + cyclization | 2,5-dibromopyridine, terminal acetylenes | Cross-coupling, cyclization | Pd catalysts, CuI, base | Modular, versatile | Sensitive to reaction conditions |

| Functionalization of heterocycles | Naphthyridine intermediates | Nucleophilic addition, hydroxyalkynylation | Metal catalysts, oxidants | Precise functionalization | Requires intermediate purification |

Research Findings and Insights

The synthesis of heterocyclic alkynols like 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol benefits from the double Sonogashira approach, which allows for regioselective introduction of the alkyne group followed by cyclization (as demonstrated in the synthesis of tetrahydro-1,8-naphthyridine fragments).

Cyclization strategies utilizing phosphoryl chloride or polyphosphoric acid have been effective in constructing the naphthyridine core from simpler pyridine derivatives, often followed by functionalization with propargyl groups.

The oxidation and hydroxyalkynylation steps are crucial for converting the alkyne into the desired propargylic alcohol, with hydroboration-oxidation being a common method.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.

Substitution: The naphthyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alkenes, alkanes.

Substitution: Various substituted naphthyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of naphthyridine, including 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms. For instance, they may inhibit key signaling pathways involved in cell proliferation and survival, making them promising candidates for cancer therapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Naphthyridine derivatives are known to possess activity against a range of bacterial and fungal pathogens. In vitro studies have demonstrated that this compound can inhibit the growth of certain microorganisms, suggesting its potential as an antimicrobial agent .

Neurological Applications

Recent investigations into the role of naphthyridine compounds in neuropharmacology have highlighted their potential in treating neurological disorders. The ability of these compounds to modulate neurotransmitter systems positions them as candidates for further research into treatments for conditions like Alzheimer's disease and depression .

Biological Research

Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, some studies focus on its interaction with cyclooxygenases and lipoxygenases, which are critical in inflammatory pathways. By inhibiting these enzymes, the compound may help reduce inflammation and associated pain .

Molecular Targeting

The compound's structure allows it to interact with various biological targets. Research has shown that it can bind selectively to certain receptors, influencing cellular responses. This specificity is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Material Science

Organic Electronics

In material science, this compound is being explored for its potential applications in organic electronics. Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices. The compound's ability to form stable films contributes to its utility in developing advanced materials for electronic applications .

Case Studies

Mechanism of Action

The mechanism of action of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Pyridine-Based Propargyl Alcohols

Several pyridine derivatives with prop-2-yn-1-ol substituents are documented in the Catalog of Pyridine Compounds (2017). These include:

Comparison with 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol :

- Substituent Position : The propargyl alcohol is attached to position 3 of the naphthyridine core, analogous to pyridine derivatives where substituents occupy electron-rich positions (e.g., 3-pyridinyl).

Naphthyridine Derivatives

Naphthyridine-based compounds exhibit distinct reactivity due to their bicyclic structure:

Key Contrasts :

- Functional Groups : Unlike 4-Iodo-1,5-naphthyridin-3-ol, the target compound lacks halogen substituents but retains hydroxyl-mediated H-bonding capabilities.

- Reactivity : The propargyl alcohol group in the target compound offers alkyne reactivity for click chemistry, absent in nitro- or iodo-substituted naphthyridines .

Hydrogen Bonding and Crystallographic Behavior

The hydroxyl group in this compound acts as a hydrogen bond donor, while the naphthyridine core provides multiple H-bond acceptors (N atoms). This contrasts with pyridine derivatives, where only one nitrogen is available. Such interactions influence crystal packing and supramolecular assembly, as seen in Etter’s graph set analysis . For example, 4-Hydroxy-3-nitro-1,5-naphthyridine forms stable crystals via O–H···N and N–O···H bonds, suggesting similar behavior in the target compound .

Biological Activity

3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol is a compound belonging to the naphthyridine family, which has garnered significant attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from recent studies and reviews in the literature.

Overview of Naphthyridine Derivatives

Naphthyridines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities. The derivatives of 1,5-naphthyridine have been particularly noted for their antimicrobial , anticancer , anti-inflammatory , and neurological effects. Research indicates that these compounds can modulate various biological pathways, making them promising candidates for drug development .

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated its cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The compound's mechanism involves inducing apoptosis and cell cycle arrest in cancer cells .

| Cell Line | EC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 7.0 | Apoptosis induction |

| A549 | 12.5 | Cell cycle arrest at G0/G1 |

| MCF-7 | 8.5 | Apoptosis and necrosis activation |

Antimicrobial Activity

The antimicrobial efficacy of naphthyridine derivatives has also been documented. Studies indicate that this compound demonstrates potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

1. Apoptosis Induction: The compound activates caspases and alters the expression of Bcl-2 family proteins, leading to programmed cell death in cancer cells.

2. Inhibition of Kinases: Some studies suggest that naphthyridine derivatives may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

3. Anti-inflammatory Effects: The compound has been shown to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in various models, indicating potential use in treating inflammatory diseases .

Case Studies

Several case studies highlight the therapeutic potential of naphthyridine derivatives:

- Canthinone Studies: Canthinone-type alkaloids derived from naphthyridines have demonstrated immunomodulatory effects in rat models of colitis, reducing inflammation markers significantly .

- Cancer Cell Line Studies: A study involving multiple cancer cell lines revealed that naphthyridine derivatives could effectively inhibit tumor growth through apoptosis and necrosis pathways .

Q & A

Q. What are the optimized synthetic routes for preparing 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol?

A common method involves nucleophilic substitution of propargyl bromide with a naphthyridine derivative. For example, the reaction of 1,5-naphthyridin-3-ol with propargyl bromide in DMF using K₂CO₃ as a base at room temperature can yield the target compound. The reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), followed by extraction with ethyl acetate and drying over anhydrous Na₂SO₄ . Optimization may require adjusting reaction time, solvent polarity, or base strength to improve yield and purity.

Q. How can the purity and structural integrity of this compound be validated?

Combined analytical techniques are essential:

- HPLC/GC-MS : To assess purity and detect unreacted starting materials or byproducts.

- NMR (¹H/¹³C) : To confirm the presence of the alkyne proton (~2.5–3.5 ppm) and naphthyridine aromatic signals.

- X-ray crystallography : For unambiguous structural confirmation. SHELXL is widely used for refining crystal structures, especially for small molecules, leveraging high-resolution diffraction data .

Q. What safety precautions are critical when handling this compound?

Propargyl alcohols like this compound may pose flammability and toxicity risks. Key precautions include:

- Use of PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Storage in a cool, dry place away from oxidizers.

Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 1,5-naphthyridine) for handling guidelines .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cycloaddition reactions?

The electron-deficient 1,5-naphthyridine ring and electron-rich alkyne moiety create a polarized system, favoring [3+2] cycloaddition with azides. Density Functional Theory (DFT) studies on analogous propargyl alcohols reveal that regioselectivity is governed by frontier molecular orbital interactions. The alkyne’s HOMO interacts with the azide’s LUMO, leading to preferential formation of 1,4-disubstituted triazoles. Computational modeling (e.g., Gaussian or ORCA) can predict transition states and activation energies .

Q. What strategies mitigate byproduct formation during functionalization of this compound?

Byproducts often arise from alkyne dimerization or naphthyridine ring oxidation. Mitigation approaches include:

Q. How can crystallographic data resolve ambiguities in the stereoelectronic properties of this compound?

High-resolution X-ray diffraction data refined with SHELXL can elucidate bond lengths, angles, and intermolecular interactions. For example, the C≡C bond length (~1.20 Å) and naphthyridine ring planarity provide insights into conjugation effects. Hydrogen-bonding networks (e.g., hydroxyl to nitrogen) further explain solubility and stability trends .

Q. What computational tools are effective for studying the compound’s pharmacokinetic properties?

- Molecular docking (AutoDock/Vina) : Predict binding affinity to biological targets (e.g., enzymes or receptors).

- ADMET prediction (SwissADME) : Estimate absorption, metabolism, and toxicity profiles.

- MD simulations (GROMACS) : Analyze stability in aqueous or lipid environments .

Methodological Notes

- Synthesis : Optimize solvent/base pairs (e.g., DMF/K₂CO₃ vs. THF/NaH) to balance reactivity and side reactions .

- Characterization : Combine spectroscopic data with crystallography for robust structural validation .

- Safety : Adopt protocols from analogous naphthyridine derivatives due to limited direct SDS data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.